molecular formula C7H11NO2S B13769526 Thiocyanatoacetic acid butyl ester CAS No. 5345-64-2

Thiocyanatoacetic acid butyl ester

Cat. No.: B13769526
CAS No.: 5345-64-2
M. Wt: 173.24 g/mol
InChI Key: XZTITLBRCIKBCW-UHFFFAOYSA-N
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Description

Thiocyanatoacetic acid butyl ester (CAS: 5345-64-2) is an organosulfur compound with the molecular formula C₇H₁₁NO₂S and a molecular weight of 173.23 g/mol . It is derived from thiocyanatoacetic acid, where the thiocyanato group (-SCN) is attached to the acetic acid moiety, which is esterified with butanol. This compound features both an ester (-COOR) and a thiocyanato (-SCN) functional group, which influence its reactivity and physical properties.

Properties

CAS No.

5345-64-2

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

butyl 2-thiocyanatoacetate

InChI

InChI=1S/C7H11NO2S/c1-2-3-4-10-7(9)5-11-6-8/h2-5H2,1H3

InChI Key

XZTITLBRCIKBCW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanatoacetic acid butyl ester typically involves the esterification of thiocyanatoacetic acid with butanol. This reaction can be catalyzed by various acids, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction is generally carried out in an inert solvent like dichloromethane or toluene to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, the removal of water formed during the reaction is crucial to drive the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions

Thiocyanatoacetic acid butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and catalysts like sodium methoxide or potassium tert-butoxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Hydrolysis: Thiocyanatoacetic acid and butanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Amines or thiols.

Mechanism of Action

The mechanism of action of thiocyanatoacetic acid butyl ester involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing thiocyanatoacetic acid and butanol. The thiocyanate group can further interact with biological molecules, potentially inhibiting certain enzymes or pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Functional Groups Key Applications
This compound 173.23 Ester, -SCN Synthetic intermediate
Isobornyl thiocyanoacetate 239.34 Ester, -SCN, bicyclic Pediculicide
Ethyl thioacetate 104.17 Thioester Organic synthesis
Butyl phenylacetate 192.26 Aromatic ester Fragrance industry

Table 2: Physical Properties (Estimated/Reported)

Compound Boiling Point (°C) LogP (Partition Coefficient) Water Solubility (mg/L)
This compound N/A ~2.5 (estimated) Low (hydrophobic)
Thiocyanatoacetic acid hexyl ester N/A ~4.2 (estimated) Very low
Isobornyl thiocyanoacetate N/A ~3.8 (estimated) Insoluble in water
Ethyl thioacetate 142–145 1.2 Slightly soluble

Research Findings and Implications

  • Thermodynamic Stability: Polymorphism studies on oleanolic acid butyl ester () suggest that dispersive forces dominate in stable crystalline phases, which may extend to thiocyanatoacetic acid esters. Hydrogen bonding (e.g., O-H···O) in metastable forms could influence reactivity .
  • Synthetic Utility : The thiocyanato group enables participation in click chemistry and coordination complexes, unlike simpler esters like butyl phenylacetate .
  • Data Gaps: Limited experimental data (e.g., melting/boiling points) for thiocyanatoacetic acid esters necessitate further characterization.

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